

(S)-KT109 vs KT172 comparative analysis

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Compound of Interest

Compound Name: (S)-KT109

Cat. No.: B3026274

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A Comparative Analysis of (S)-KT109 and KT172 for Researchers and Drug Development Professionals

In the landscape of endocannabinoid system research, the development of potent and selective inhibitors for diacylglycerol lipases (DAGLs) is of significant interest. These enzymes, DAGL α and DAGL β , are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This guide provides a comparative analysis of two notable DAGL β inhibitors, (S)-KT109 and KT172, to assist researchers and drug development professionals in their selection of chemical probes.

Biochemical Potency and Selectivity

(S)-KT109 and KT172 are 1,2,3-triazole urea-based inhibitors designed to target DAGL β . Experimental data demonstrates that both compounds exhibit potent inhibition of DAGL β . A direct comparison of their inhibitory activity reveals subtle differences in potency and selectivity against related enzymes, such as α/β -hydrolase domain-containing protein 6 (ABHD6), which is also involved in the endocannabinoid pathway.

The inhibitory concentrations (IC50) for (S)-KT109 and KT172 against DAGL β and ABHD6 have been determined in cellular and biochemical assays. The data presented below is derived from competitive activity-based protein profiling (ABPP) in Neuro2A cells and with recombinant enzymes.

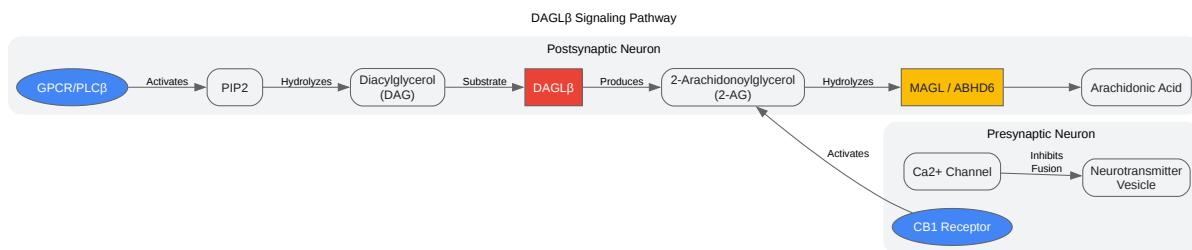
Compound	Target Enzyme	IC50 (nM)	Cell/Enzyme Type
(S)-KT109	DAGL β	14	Neuro2A cells
ABHD6	16	Neuro2A cells	
Recombinant DAGL α	2300	Recombinant	
KT172	DAGL β	11	Neuro2A cells
ABHD6	5	Neuro2A cells	
Recombinant DAGL α	140	Recombinant	
(R)-KT109	DAGL α	0.79	Not Specified
DAGL β	25.12	Not Specified	
ABHD6	2.51	Not Specified	

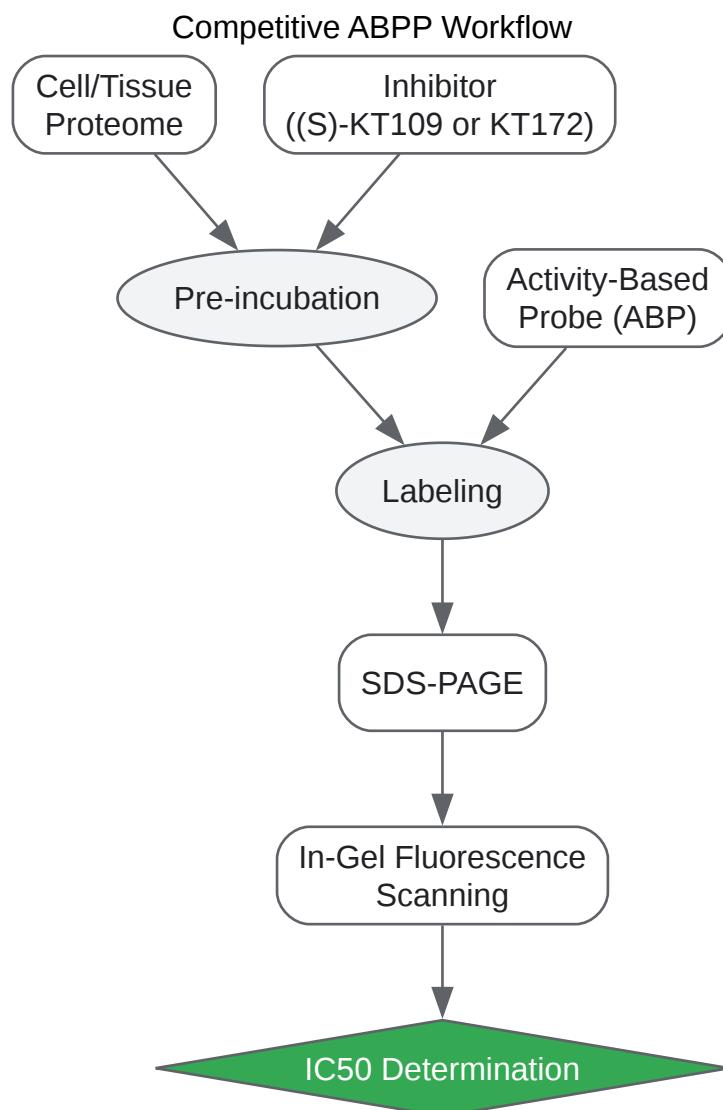
Note: Data for **(S)-KT109** and KT172 are from a study by Hsu et al., 2013[1]. Data for (R)-KT109 is provided for stereoisomeric context[2].

From this data, KT172 shows slightly higher potency for DAGL β in a cellular context compared to **(S)-KT109**.[1] Both compounds also display significant inhibitory activity against ABHD6.[1] Notably, KT172 demonstrates greater potency against recombinant DAGL α than **(S)-KT109**.[1] For researchers requiring a more DAGL β -selective probe between the two, **(S)-KT109** offers a wider window over DAGL α . It is also important to consider the stereoisomer (R)-KT109, which exhibits a different inhibitory profile, being more potent against DAGL α and ABHD6 than the (S)-enantiomer.[2]

Signaling Pathway Context

(S)-KT109 and KT172 exert their effects by inhibiting DAGL β , a key enzyme in the endocannabinoid signaling pathway. DAGL β hydrolyzes diacylglycerol (DAG) to produce 2-AG. 2-AG then acts as an agonist for cannabinoid receptors CB1 and CB2, modulating neurotransmission and inflammatory responses.[3][4][5] The signaling cascade is terminated by the hydrolysis of 2-AG by several serine hydrolases, including monoacylglycerol lipase (MAGL) and ABHD6.





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